
(3-Fluoro-4'-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine
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Overview
Description
(3-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine is a complex organic compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Oxidation Reactions
The dimethylamine group (-N(CH₃)₂) undergoes oxidation under controlled conditions. In analogous compounds (e.g., 4-Fluoro derivatives), oxidation with strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) yields ketones or carboxylic acids. For example:
N CH 50 CH2O2,AcOH NHCHO→ COOH
Key parameters :
Oxidizing Agent | Temperature | Product | Yield |
---|---|---|---|
KMnO₄ | 80°C | Ketone | 65% |
H₂O₂/AcOH | 50°C | Carboxylic Acid | 72% |
Nucleophilic Aromatic Substitution
The fluorine atom at the 3-position participates in nucleophilic substitution under basic conditions. Studies on 6-Fluoro analogs demonstrate reactions with amines or alkoxides via SNAr mechanisms:
Ar F+NaOCH3DMF 100 CAr OCH3+NaF
Reactivity trends :
Nucleophile | Solvent | Time (h) | Conversion |
---|---|---|---|
NH₃ | DMSO | 12 | 85% |
CH₃ONa | DMF | 8 | 92% |
The trifluoromethoxy group (-OCF₃) enhances electrophilicity at the para position, facilitating substitution.
Reduction Reactions
The dimethylamine group can be reduced to a primary amine using lithium aluminum hydride (LiAlH₄). For example:
N CH LiAlH4,THF NHCH3→ NH2
Reducing Agent | Solvent | Temperature | Yield |
---|---|---|---|
LiAlH₄ | THF | 0°C → RT | 78% |
NaBH₄/CuCl₂ | MeOH | 40°C | 62% |
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable functionalization of the biphenyl core. The 4-position bromine in analogs reacts with aryl boronic acids :
Ar Br+Ar B OH 2Na2CO3,dioxanePd PPh3 4Ar Ar
Catalyst efficiency :
Catalyst | Ligand | Yield |
---|---|---|
Pd(OAc)₂ | PPh₃ | 88% |
PdCl₂(dppf) | XPhos | 94% |
Acid-Base Reactions
The dimethylamine group acts as a weak base, forming salts with mineral acids (e.g., HCl) :
N CH +HCl→ N CH HCl
pKa values (analogs):
Compound | pKa (H₂O) |
---|---|
(4-Fluoro analog)·HCl | 4.2 |
(2-Fluoro analog)·HCl | 3.9 |
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) of related compounds shows decomposition above 250°C, releasing HF and CO₂ . Degradation pathways include:
Ar OCF3ΔAr OH+CF3−
Biological Interactions
While direct data is limited, fluorinated biphenylamines exhibit receptor-binding activity. Analog studies suggest interactions with serotonin receptors (5-HT₃) via hydrogen bonding and π-stacking .
Comparative Reactivity of Structural Analogs
Reaction Type | 3-Fluoro Derivative | 4-Fluoro Analog | 2-Fluoro Analog |
---|---|---|---|
Oxidation Yield | 70–75% | 65–72% | 68–70% |
SNAr Conversion | 85–92% | 80–88% | 78–85% |
Suzuki Coupling Yield | 88–94% | 85–90% | 82–89% |
Scientific Research Applications
(3-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of (3-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethoxy groups enhances its binding affinity to certain enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethoxyphenylboronic acid: Shares the trifluoromethoxy group but differs in its boronic acid functionality.
(3-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamine: Similar biphenyl structure with slight variations in functional groups.
Uniqueness
The unique combination of fluorine and trifluoromethoxy groups in (3-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H13F4NO |
---|---|
Molecular Weight |
299.26 g/mol |
IUPAC Name |
2-fluoro-N,N-dimethyl-4-[4-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H13F4NO/c1-20(2)14-8-5-11(9-13(14)16)10-3-6-12(7-4-10)21-15(17,18)19/h3-9H,1-2H3 |
InChI Key |
MIYSJTJOLFDWFU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)F |
Origin of Product |
United States |
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